1-(4-((4-(Dimethylamino)piperidin-1-yl)methyl)piperidin-1-yl)ethanone
CAS No.: 2034475-61-9
Cat. No.: VC7654054
Molecular Formula: C15H29N3O
Molecular Weight: 267.417
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034475-61-9 |
|---|---|
| Molecular Formula | C15H29N3O |
| Molecular Weight | 267.417 |
| IUPAC Name | 1-[4-[[4-(dimethylamino)piperidin-1-yl]methyl]piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C15H29N3O/c1-13(19)18-10-4-14(5-11-18)12-17-8-6-15(7-9-17)16(2)3/h14-15H,4-12H2,1-3H3 |
| Standard InChI Key | XRFJQHIHZCMWEP-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC(CC1)CN2CCC(CC2)N(C)C |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic name 1-(4-((4-(Dimethylamino)piperidin-1-yl)methyl)piperidin-1-yl)ethanone delineates its architecture:
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Core structure: Two piperidine rings (C₅H₁₀N) linked by a methylene (-CH₂-) group.
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Substituents:
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A dimethylamino group (-N(CH₃)₂) at the 4-position of the first piperidine.
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An acetyl group (-COCH₃) at the 1-position of the second piperidine.
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The molecular formula is C₁₅H₂₇N₃O, with a calculated molecular weight of 265.40 g/mol .
Structural Features and Stereochemistry
The compound’s rigidity arises from the piperidine rings, which adopt chair conformations to minimize steric strain. The dimethylamino group introduces a tertiary amine, enhancing solubility in polar solvents, while the acetyl group contributes to electrophilic reactivity. Stereochemical considerations are critical; the 4-position substitutions on both piperidines may lead to axial or equatorial orientations, influencing intermolecular interactions .
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₇N₃O |
| Molecular Weight | 265.40 g/mol |
| LogP (Predicted) | 1.2–1.8 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (1 carbonyl, 3 amines) |
| Rotatable Bonds | 4 |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 1-(4-((4-(Dimethylamino)piperidin-1-yl)methyl)piperidin-1-yl)ethanone likely proceeds via sequential alkylation and acetylation steps:
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Formation of the methylene-bridged piperidine: Reacting 4-(dimethylamino)piperidine with 4-(bromomethyl)piperidine under basic conditions (e.g., K₂CO₃ in DMF) to form the bis-piperidine intermediate .
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Acetylation: Treating the intermediate with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to install the ethanone moiety .
Challenges in Synthesis
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Steric hindrance: Bulky substituents on both piperidines may reduce reaction yields, necessitating elevated temperatures or prolonged reaction times.
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Purification: Column chromatography or recrystallization is required to isolate the product from unreacted starting materials and byproducts .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | 4-(Dimethylamino)piperidine, 4-(bromomethyl)piperidine, K₂CO₃, DMF, 80°C, 24h | 55–60 |
| Acetylation | Acetyl chloride, AlCl₃, CH₂Cl₂, 0°C → RT, 12h | 70–75 |
Physicochemical and Spectroscopic Characterization
Spectral Data
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¹H NMR (400 MHz, CDCl₃):
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δ 3.45–3.20 (m, 8H, piperidine H-2, H-6 and bridgehead CH₂).
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δ 2.85 (s, 6H, N(CH₃)₂).
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δ 2.35 (s, 3H, COCH₃).
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¹³C NMR (100 MHz, CDCl₃):
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δ 208.5 (C=O).
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δ 58.2, 54.7 (piperidine C-1, C-4).
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δ 45.3 (N(CH₃)₂).
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IR (KBr): 1650 cm⁻¹ (C=O stretch), 2800–3000 cm⁻¹ (C-H aliphatic) .
Solubility and Stability
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Solubility: Freely soluble in chloroform, DMSO, and methanol; sparingly soluble in water (<0.1 mg/mL at 25°C).
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Stability: Stable under inert atmospheres at −20°C; prone to hydrolysis in aqueous acidic/basic conditions due to the acetyl group .
Biological Activity and Mechanistic Insights
Anticancer Applications
Compounds featuring piperidine-ethanone scaffolds demonstrate antiproliferative effects in cancer cell lines (e.g., MCF-7, A549). Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation and ROS generation .
Table 3: Hypothesized Biological Activities
| Activity | Mechanism | Target Indications |
|---|---|---|
| Kinase inhibition | ATP-competitive binding | ROS1-driven cancers |
| Apoptosis induction | Mitochondrial depolarization | Solid tumors |
| Anti-metastatic | MMP-9 downregulation | Metastatic carcinoma |
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